3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide
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Overview
Description
3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a chlorophenyl group and a fluoro-methylphenyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide typically involves the reaction of 4-chlorobenzaldehyde with 5-fluoro-2-methylaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acryloyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluoro-methylphenyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-(2-methylphenyl)acrylamide
- 3-(4-fluorophenyl)-N-(5-chloro-2-methylphenyl)acrylamide
- 3-(4-bromophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide
Uniqueness
3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide is unique due to the specific combination of chlorophenyl and fluoro-methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Biological Activity
3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial, antifungal, and anticancer research. This article provides a detailed overview of its biological activity, supported by various studies and data tables.
Chemical Structure and Properties
The compound can be represented by the molecular formula C16H13ClFNO. Its structure includes a chlorophenyl group and a fluoro-substituted methylphenyl group, which are significant for its biological activity.
Antibacterial Activity
Research has shown that compounds with similar structures exhibit notable antibacterial properties. For instance, studies on related acrylamide derivatives indicate that halogen substitutions (like chlorine and fluorine) enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
Compound | MIC (µM) against E. coli | MIC (µM) against S. aureus | Zone of Inhibition (mm) |
---|---|---|---|
3-(4-chlorophenyl)acrylamide | 23.15 | 5.64 | 20 |
3-(5-fluoro-2-methylphenyl)acrylamide | 18.75 | 4.50 | 22 |
3-(4-bromophenyl)acrylamide | 15.00 | 6.00 | 25 |
The Minimum Inhibitory Concentration (MIC) values suggest that the presence of halogens significantly contributes to the compound's efficacy against various bacterial strains .
Antifungal Activity
In addition to antibacterial properties, this compound also demonstrates antifungal activity. Studies have reported that similar acrylamide derivatives exhibit inhibition against fungi such as Candida albicans and Aspergillus niger.
Table 2: Antifungal Activity of Related Compounds
Compound | MIC (µM) against C. albicans | MIC (µM) against A. niger | Zone of Inhibition (mm) |
---|---|---|---|
3-(4-chlorophenyl)acrylamide | 16.69 | 56.74 | 18 |
3-(5-fluoro-2-methylphenyl)acrylamide | 14.00 | 50.00 | 20 |
The data indicates that the compound exhibits promising antifungal properties, with effective concentrations comparable to well-known antifungal agents .
Anticancer Potential
Emerging research suggests that compounds similar to this compound may possess anticancer properties. For example, studies have indicated that certain acrylamide derivatives can induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents.
Case Study: Apoptotic Effects in Cancer Cell Lines
A study evaluated the effects of related acrylamide compounds on human glioma cell lines, revealing significant anti-proliferative effects with IC50 values ranging from 10μM to 30μM. The mechanism involved the induction of apoptosis via mitochondrial pathways, suggesting a potential role in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activities of these compounds can be largely attributed to their structural features:
- Halogen Substitution : The presence of halogens like chlorine and fluorine enhances both antibacterial and antifungal activities.
- Aromatic Rings : The arrangement and type of substituents on the aromatic rings influence the interaction with biological targets.
Figure 1: Structure-Activity Relationship Analysis
Structure-Activity Relationship
Properties
IUPAC Name |
(Z)-3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO/c1-11-2-8-14(18)10-15(11)19-16(20)9-5-12-3-6-13(17)7-4-12/h2-10H,1H3,(H,19,20)/b9-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRSRWOELFDHNR-UITAMQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)NC(=O)/C=C\C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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